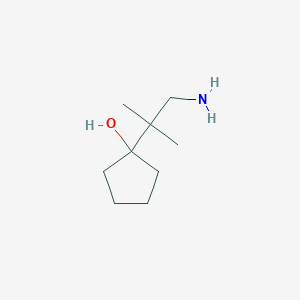![molecular formula C19H21N7O B2909437 cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-26-3](/img/structure/B2909437.png)
cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is an organic compound noted for its complex structure, which includes a cyclopropyl group, a piperazine ring, a triazolopyrimidine moiety, and a p-tolyl group. These structural elements suggest a potential for diverse reactivity and a wide array of applications, particularly in medicinal and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically starts with the preparation of intermediate compounds. For instance, a common route involves the cyclization of a suitable piperazine derivative with triazolopyrimidine intermediates under controlled conditions of temperature and catalysis. Subsequent functionalization of the piperazine ring and introduction of the cyclopropyl and p-tolyl groups can be achieved through standard organic synthesis techniques like alkylation and acylation.
Industrial Production Methods: : Industrial production may utilize scalable approaches such as continuous flow chemistry to achieve high yields. The reactions typically employ robust catalysts and precise control over reaction parameters to optimize product formation and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: : This compound is likely to participate in a variety of chemical reactions, including:
Oxidation: : Oxidative processes can modify the piperazine or triazolopyrimidine moieties.
Reduction: : Reductive reactions could potentially convert keto groups to alcohols.
Substitution: : Nucleophilic substitution reactions may occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, hydrides such as sodium borohydride for reductions, and halide salts for substitution reactions.
Major Products: : Reaction outcomes depend on the conditions; for example, oxidation might yield corresponding N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: : Utilized in exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity serves as a model for studying complex heterocyclic chemistry.
Biology: : Investigated for its biological activities, potentially interacting with proteins or enzymes due to its multi-ring structure and functional groups.
Medicine: : Studied for potential pharmaceutical applications, such as anti-cancer, anti-viral, or anti-inflammatory properties, owing to its triazolopyrimidine core which is known for such activities.
Industry: : Applications could include its use as a precursor for specialized polymers or as a ligand in coordination chemistry for catalyst development.
Mechanism of Action
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It may interact with DNA, proteins, or enzymes, potentially inhibiting or modifying their function.
Pathways Involved: : The detailed pathways would be contingent on its biological activity, such as inhibition of enzyme activity through binding to active sites or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds: : Cyclopropyl derivatives, piperazine-based drugs, and triazolopyrimidine analogs.
Uniqueness: : What sets cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is its combined structural elements. This integration provides a unique profile for interaction with biological molecules, potentially leading to distinct biological activities and broader applicability in research.
That’s the chemistry deep dive for you. Quite a complex yet fascinating compound, right?
Properties
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)
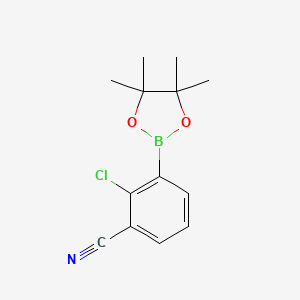
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)

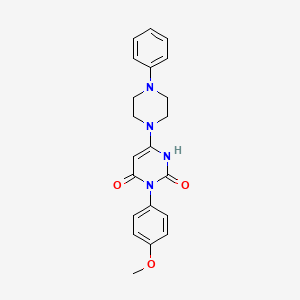
![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)
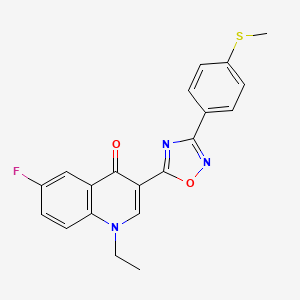
![N-[1-(4-methanesulfonylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909367.png)
![Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2909368.png)
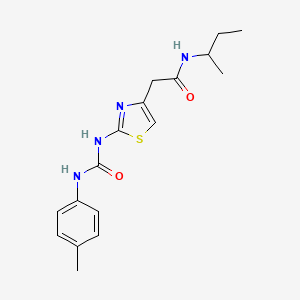
![4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2909371.png)

